molecular formula C17H10F3NO B6337682 Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone CAS No. 1187167-58-3

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B6337682
CAS No.: 1187167-58-3
M. Wt: 301.26 g/mol
InChI Key: YGDMEBROFGDKIC-UHFFFAOYSA-N
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Description

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone involves the Cu-catalyzed double C(sp3)-H bond functionalization of saturated ketones . The reaction typically involves the use of 2-aminobenzaldehyde, toluene, Cu(OAc)2, 2,2’-bipyridine, and TEMPO. The reaction is carried out at 120°C for 14 hours, followed by dilution with dichloromethane (DCM) and washing with water and brine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-yl(4-(trifluoromethyl)phenyl)methanol, while reduction may produce quinolin-3-yl(4-(trifluoromethyl)phenyl)methane.

Scientific Research Applications

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:

Comparison with Similar Compounds

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique by enhancing its chemical stability and biological activity compared to its analogs.

Properties

IUPAC Name

quinolin-3-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-5-11(6-8-14)16(22)13-9-12-3-1-2-4-15(12)21-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMEBROFGDKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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